molecular formula C24H24N2O4 B12012927 N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide CAS No. 764653-82-9

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

Cat. No.: B12012927
CAS No.: 764653-82-9
M. Wt: 404.5 g/mol
InChI Key: UDVUMZCQUUZDQU-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups and a benzamide core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-[(4-methylphenyl)methoxy]aniline under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Properties

CAS No.

764653-82-9

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C24H24N2O4/c1-17-4-6-18(7-5-17)16-30-21-11-9-20(10-12-21)24(27)26-25-15-19-8-13-22(28-2)23(14-19)29-3/h4-15H,16H2,1-3H3,(H,26,27)/b25-15+

InChI Key

UDVUMZCQUUZDQU-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.